Antimicrobial Agents: Thieno[2,3-d]pyrimidine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans [, ]. Some derivatives have demonstrated high affinity for tRNA (Guanine37-N1)-methyltransferase (TrmD) from P. aeruginosa, suggesting a potential mechanism of action for their antibacterial activity [].
Antitumor Agents: Research has explored the antitumor potential of thieno[2,3-d]pyrimidine derivatives. Some compounds have shown potent anticancer activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) [].
CXCR3 Antagonists: Certain thieno[2,3-d]pyrimidine derivatives, specifically 3H-pyrido[2,3-d]pyrimidin-4-one derivatives, have been identified as potent and selective antagonists of the chemokine receptor CXCR3 [, , ]. These compounds inhibit the binding of CXCR3 ligands (CXCL9, CXCL10, and CXCL11) and block CXCR3-mediated functional responses, including chemotaxis and calcium mobilization. This antagonism makes them potential therapeutic candidates for inflammatory diseases where CXCR3 plays a crucial role.
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5